4-(1-isopropyl-1H-indol-3-yl)butanoic acid
Overview
Description
4-(1-Isopropyl-1H-indol-3-yl)butanoic acid is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring This particular compound features an isopropyl group attached to the indole ring and a butanoic acid moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The interaction often involves the compound binding to the target receptor, which then triggers a series of biochemical reactions leading to the observed biological effect.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have a variety of molecular and cellular effects depending on the specific targets it interacts with.
Biochemical Analysis
Cellular Effects
The effects of 4-(1-isopropyl-1H-indol-3-yl)butanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit cytotoxic effects on cancer cells, induce apoptosis, and inhibit cell proliferation . Additionally, they can affect the expression of genes involved in inflammatory responses and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This binding interaction can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under laboratory conditions, but their degradation can occur over time, affecting their efficacy . Long-term studies have shown that these compounds can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Indole derivatives can be transported across cell membranes through active transport mechanisms . Once inside the cells, they can bind to intracellular proteins, affecting their localization and accumulation. This distribution pattern can influence the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Indole derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-isopropyl-1H-indol-3-yl)butanoic acid typically involves the following steps:
Indole Formation: The starting material is often an indole or an indole derivative. The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Biltz synthesis.
Isopropyl Group Introduction: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction, where an isopropyl chloride reacts with the indole in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Butanoic Acid Attachment: The butanoic acid moiety is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with butanoic acid chloride or butanoic acid anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Isopropyl-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for acid chloride formation and various nucleophiles for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with different functional groups, such as esters or amides.
Scientific Research Applications
4-(1-Isopropyl-1H-indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound may be studied for its potential biological effects.
Medicine: Research may explore its use in drug development, particularly for conditions related to inflammation or cancer.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
4-(1-Isopropyl-1H-indol-3-yl)butanoic acid can be compared with other indole derivatives, such as:
Indomethacin: Another indole derivative with anti-inflammatory properties.
Fluoxetine: An indole derivative used as an antidepressant.
Sumatriptan: An indole derivative used to treat migraines.
Uniqueness: What sets this compound apart is its specific structural features, such as the isopropyl group and the butanoic acid moiety, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
4-(1-propan-2-ylindol-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(2)16-10-12(6-5-9-15(17)18)13-7-3-4-8-14(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLKUYUZFUEGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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